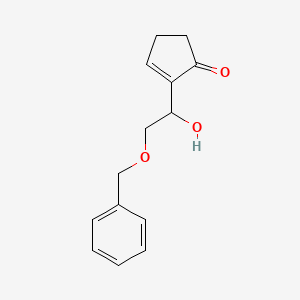
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone is an organic compound that features a cyclopent-2-enone core with a benzyloxy and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the Baylis-Hillman reaction, which is a coupling of an activated alkene derivative with an aldehyde catalyzed by a tertiary amine such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) . The reaction conditions typically involve the use of polar, nonpolar, or protic solvents, and the reaction rate can be influenced by the choice of catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyloxy or hydroxyethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as alkoxides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone moiety can undergo nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes or binding to receptor sites. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone include other cyclopent-2-enone derivatives and benzyloxy-substituted enones. Examples include:
- This compound
- 2-(2-(Methoxy)-1-hydroxyethyl)cyclopent-2-enone
- 2-(2-(Ethoxy)-1-hydroxyethyl)cyclopent-2-enone .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and hydroxyethyl substituents allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-(1-hydroxy-2-phenylmethoxyethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O3/c15-13-8-4-7-12(13)14(16)10-17-9-11-5-2-1-3-6-11/h1-3,5-7,14,16H,4,8-10H2 |
InChI Key |
UCMHMFQVPDSGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1)C(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















